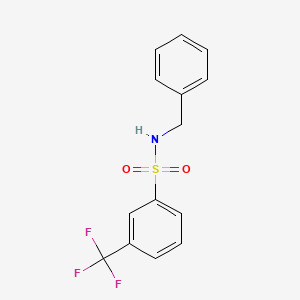

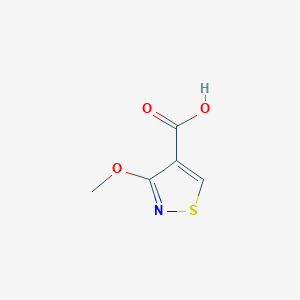

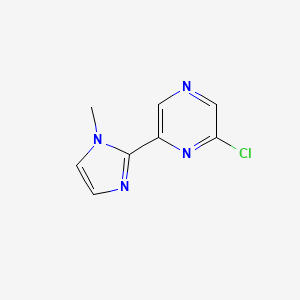

2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid

Overview

Description

The compound “2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid” is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds. Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs . It is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

Quinoline and its derivatives have been synthesized by chemists through new strategies on par with the reported methods . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline, or 1-azanaphthalene or benzo[b]pyridine, is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N, and the molecular weight is 129.16 . It forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .Scientific Research Applications

- Quinolones, including derivatives of 2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid, have been investigated for their antimicrobial potential. Researchers have synthesized various analogs and evaluated their efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

- Quinine, a natural quinoline alkaloid, has been used historically to treat malaria. The synthesis of quinolone derivatives has been inspired by quinine’s effectiveness .

- The compound’s unique structure allows for diverse cyclization reactions, leading to fused heterocycles with potential biological activities .

Antimicrobial Activity

Antimalarial Properties

Heterocyclic Synthesis

Imidazole Derivatives

Pyrazoloquinolines

Mechanism of Action

While the specific mechanism of action for “2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid” is not mentioned in the search results, quinoline and its derivatives are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

properties

IUPAC Name |

2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)17(12-5-3-2-4-6-12)14(10-16(20)21)18(22)19-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOPCRAIYGPGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015645 | |

| Record name | (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |

CAS RN |

65418-08-8 | |

| Record name | (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Fluoroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839864.png)

![Tert-butyl 7-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2839866.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839867.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)

![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)

![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)